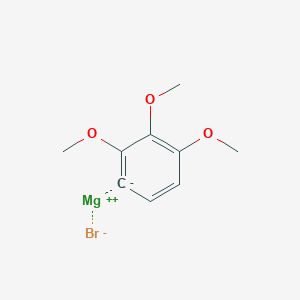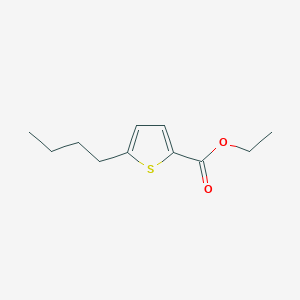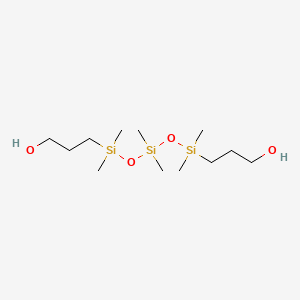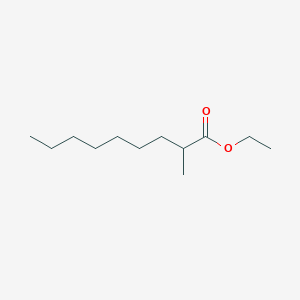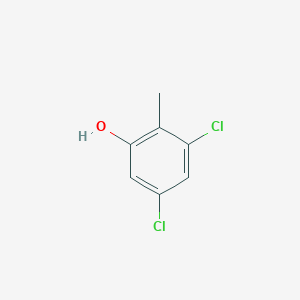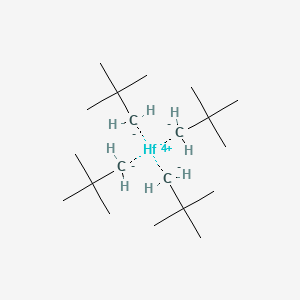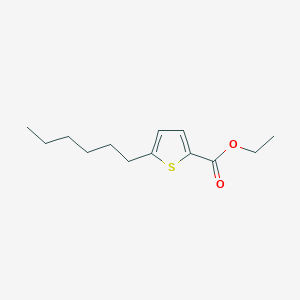
2,3-Dimethyl-4-(methylthio)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-4-(methylthio)benzoic acid is an organic compound with the molecular formula C10H12O2S It is a derivative of benzoic acid, characterized by the presence of two methyl groups at the 2 and 3 positions and a methylthio group at the 4 position on the benzene ring
作用机制
- The primary target of 2,3-Dimethyl-4-(methylthio)benzoic acid is not well-documented in the available literature. However, we know that it has been studied for its protective effects against cisplatin-induced nephrotoxicity in rats .
- The benzylic position (the carbon adjacent to the aromatic ring) can undergo nucleophilic substitution reactions due to its relative stability compared to other alkyl carbons .
Target of Action
Mode of Action
Result of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(methylthio)benzoic acid typically involves the introduction of the methylthio group onto a pre-existing benzoic acid derivative. One common method is the methylation of 2,3-dimethylbenzoic acid using methylthiolating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure the selective introduction of the methylthio group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents. The final product is typically purified through crystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
2,3-Dimethyl-4-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
2,3-Dimethyl-4-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
2,3-Dimethylbenzoic acid: Lacks the methylthio group, resulting in different chemical properties.
4-Methylthio benzoic acid: Lacks the additional methyl groups, affecting its reactivity and applications.
Uniqueness
2,3-Dimethyl-4-(methylthio)benzoic acid is unique due to the combination of methyl and methylthio groups on the benzene ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds.
属性
IUPAC Name |
2,3-dimethyl-4-methylsulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBKCMCHHVILIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

